Tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate
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Overview
Description
Tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate is a compound that features a tert-butyl group, an amino group, and a trifluoromethyl group attached to a phenylpropan-2-yl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino compound with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to introduce the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure selective and efficient transformations .
Major Products Formed
Major products formed from these reactions include nitroso and nitro derivatives, difluoromethyl and monofluoromethyl compounds, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include tert-butyl carbamate, tert-butyl ((2R,3R)-3-amino-2-hydroxybutanoate), and tert-butyl 4-[(E)-2-(4-methoxyphenyl)ethenyl]benzoate .
Uniqueness
Tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C14H19F3N2O2 |
---|---|
Molecular Weight |
304.31 g/mol |
IUPAC Name |
tert-butyl N-[(2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C14H19F3N2O2/c1-13(2,3)21-12(20)19-11(14(15,16)17)10(18)9-7-5-4-6-8-9/h4-8,10-11H,18H2,1-3H3,(H,19,20)/t10-,11-/m1/s1 |
InChI Key |
FYUQUCAINXCRGV-GHMZBOCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]([C@@H](C1=CC=CC=C1)N)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)N)C(F)(F)F |
Origin of Product |
United States |
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